molecular formula C3H2N3NaO2 B8094212 4-nitro-1-sodio-1H-imidazole

4-nitro-1-sodio-1H-imidazole

Cat. No.: B8094212
M. Wt: 135.06 g/mol
InChI Key: NNTRLBKYKITKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-1-sodio-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a nitro group at position 4 and a sodium ion at position 1 makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-sodio-1H-imidazole typically involves the nitration of imidazole. This can be achieved by reacting imidazole with a mixture of nitric acid and sulfuric acid, resulting in the formation of 4-nitroimidazole . The subsequent introduction of a sodium ion can be accomplished through a reaction with sodium hydroxide or sodium methoxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by neutralization with sodium-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-sodio-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Ion-exchange reactions can be carried out using various salts in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of nitrosoimidazole or other oxidized derivatives.

    Reduction: Formation of 4-amino-1-sodio-1H-imidazole.

    Substitution: Formation of imidazole derivatives with different cations.

Scientific Research Applications

4-nitro-1-sodio-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-nitro-1-sodio-1H-imidazole involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-nitroimidazole: Lacks the sodium ion but has similar chemical properties due to the presence of the nitro group.

    1-sodioimidazole: Lacks the nitro group but has similar properties due to the presence of the sodium ion.

    5-nitroimidazole: Similar structure but with the nitro group at a different position.

Uniqueness

4-nitro-1-sodio-1H-imidazole is unique due to the combined presence of both the nitro group and the sodium ion. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

sodium;4-nitroimidazol-1-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1-2H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTRLBKYKITKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C[N-]1)[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.